molecular formula C20H28ClNO3 B015393 rac Desethyl Oxybutynin-d5 Hydrochloride CAS No. 81039-77-2

rac Desethyl Oxybutynin-d5 Hydrochloride

Cat. No. B015393
CAS RN: 81039-77-2
M. Wt: 365.9 g/mol
InChI Key: DSWCYTSHCYXHGW-UHFFFAOYSA-N
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Description

Desethyl Oxybutynin (DEO) is a major metabolite of Oxybutynin, a medication primarily used to treat overactive bladder. This compound exhibits significant pharmacological activity and has been the subject of various studies to understand its synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of Oxybutynin and its metabolites, including DEO, involves multiple steps that are focused on achieving the desired selectivity and yield. A notable approach involves catalytic enantioselective synthesis, where key steps are optimized for the efficient production of (S)-Oxybutynin, which is an important precursor for further modifications including de-ethylation to produce DEO (Masumoto et al., 2002).

Molecular Structure Analysis

The crystal structure of Oxybutynin hydrochloride hemihydrate provides insight into the molecular structure of the drug and its interactions. This structure reveals hydrogen bonding between the cation and anion, which is crucial for understanding the compound's stability and reactivity (Kaduk et al., 2019).

Chemical Reactions and Properties

DEO undergoes various chemical reactions, including N-oxidation and rearrangement to enaminoketone. These transformations are essential for understanding the metabolism and pharmacokinetics of Oxybutynin and its metabolites (Canavesi et al., 2016).

Physical Properties Analysis

The physical properties of (S)-Oxybutynin, including melting point, solubility, and crystallinity, have been thoroughly investigated. These properties are critical for the development of pharmaceutical formulations and influence the drug's bioavailability and stability (Luner et al., 2001).

Chemical Properties Analysis

The chemical stability of Oxybutynin, influenced by its molecular structure, is crucial for its effectiveness as a medication. Studies have shown that Oxybutynin is susceptible to degradation through ester hydrolysis, particularly in alkaline conditions, which highlights the importance of understanding its chemical properties to ensure the stability of pharmaceutical formulations (Luner et al., 2001).

Scientific Research Applications

Metabolism and Cytochrome P450 Involvement

  • Oxybutynin Metabolism : Oxybutynin is metabolized to N-desethyloxybutynin, a stable and potentially toxic metabolite. Human liver microsomes were used to determine the kinetic parameters of N-desethyloxybutynin formation, indicating that the cytochrome P450 3A subfamily, not CYP2D6, is involved in its metabolism (Yaïch et al., 1998).

Receptor Profiling

  • Muscarinic Receptor Binding : The enantiomers of oxybutynin and its major metabolite, desethyloxybutynin, were evaluated for their ability to bind to human cloned muscarinic receptors. The R enantiomers were generally more potent than the S enantiomers, suggesting that the cholinergic side effects of desethyloxybutynin might be due to its higher potency at certain muscarinic receptors, particularly its R-enantiomer (Reitz et al., 2007).

Pharmacokinetics and Drug Formulations

  • Controlled-Release Formulation : The pharmacokinetics of a once-daily controlled-release formulation of oxybutynin were compared with immediate-release oxybutynin. It was found that the controlled-release formulation offered a more constant plasma concentration over 24 hours, with a higher relative bioavailability for oxybutynin and lower for N-desethyloxybutynin compared to the immediate-release form (Gupta & Sathyan, 1999).

Metabolic Pathways

  • Oxybutynin Metabolic Scheme : An investigation into the metabolic pathways of oxybutynin revealed that it undergoes N-deethylation and N-oxidation. N-deethylation leads to the formation of N-desethyloxybutynin, followed by secondary amine oxidation. The study suggested that no reactive or potentially toxic metabolites were formed during oxybutynin clearance (Aprile et al., 2018).

Antimuscarinic and Antispasmodic Properties

  • N-desethyloxybutynin's Properties : A study evaluating the anticholinergic and antispasmodic properties of N-desethyloxybutynin (DEOB), a metabolite of oxybutynin, found it to have similar properties to oxybutynin. These properties could be significant in the therapeutic use of oxybutynin for neurogenic bladder disorders (Uchida et al., 2004).

Safety And Hazards

The safety data sheet for rac Desethyl Oxybutynin-d5 Hydrochloride indicates that it is harmful if swallowed . As with all chemicals, it should be handled with appropriate safety measures.

properties

IUPAC Name

4-(ethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3.ClH/c1-2-21-15-9-10-16-24-19(22)20(23,17-11-5-3-6-12-17)18-13-7-4-8-14-18;/h3,5-6,11-12,18,21,23H,2,4,7-8,13-16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWCYTSHCYXHGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac Desethyl Oxybutynin-d5 Hydrochloride

CAS RN

81039-77-2
Record name N-Desethyloxybutynin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081039772
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-DESETHYLOXYBUTYNIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD6V2A9QPV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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